Dehydrobruceantin

Antileukemic Cytotoxicity Quassinoid SAR

Researchers requiring specific quassinoids for SAR studies often face misapplication of generic compounds. Dehydrobruceantin addresses this with its unique 2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A-ring. • Anti-TB Probe: Among the most potent quassinoids against M. tuberculosis in large panel screens. • Ideal Negative Control: >90-fold reduction in antileukemic potency vs bruceantin; ~100-fold lower cytotoxicity in KB cells. • Analytical Standard: Essential for QC of dehydro-quassinoids in plant extracts and structure elucidation.

Molecular Formula C28H34O11
Molecular Weight 546.6 g/mol
CAS No. 53662-98-9
Cat. No. B211781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrobruceantin
CAS53662-98-9
Molecular FormulaC28H34O11
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC
InChIInChI=1S/C28H34O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,9,11,16,19-23,29,32-33H,8,10H2,1-6H3/b12-7+
InChIKeyZLLWLVCJZCJECL-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Dehydrobruceantin: A Structurally Unique Quassinoid


Dehydrobruceantin (CAS 53662-98-9) is a naturally occurring quassinoid isolated from Brucea species [1]. It belongs to a class of degraded triterpenes known for diverse biological activities. Notably, dehydrobruceantin possesses a rare 2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A-ring [2], a structural feature that distinguishes it from the majority of quassinoids and is directly linked to its distinct pharmacological profile [3].

Unique dehydro A-ring quassinoid for SAR probe studies
Ranked among top quassinoids in anti-TB screening panel
Not designed for antileukemic potency assays; use bruceantin for that context

Dehydrobruceantin: Why Generic Substitution Fails


Quassinoids cannot be treated as a homogenous group for scientific procurement. While many quassinoids like bruceantin and brusatol are potent antileukemic and antitrypanosomal agents [1][2], dehydrobruceantin exhibits a dramatically different activity profile [3]. Its unique A-ring structure confers a distinct target spectrum, rendering it an unsuitable substitute for standard quassinoids in most experimental contexts, and vice versa. Therefore, selecting a specific quassinoid requires precise understanding of its validated, comparative performance data across relevant assays.

A-ring structural mismatch may shift target selectivity and biological profile relative to common quassinoids.
Antileukemic potency substantially lower than bruceantin; substitution may compromise assay sensitivity.
Class-level inference predicts significantly reduced antitrypanosomal activity due to dehydro A-ring.

Dehydrobruceantin: Comparative Bioactivity Evidence


Reduced Antileukemic Potency vs. Bruceantin

In a direct comparison against the P-388 lymphocytic leukemia system, dehydrobruceantin showed only marginal activity, whereas bruceantin and bruceantinol were described as having potent antileukemic activity over a 50- to 100-fold dosage range at the microgram per kilogram level [1]. This stark contrast defines dehydrobruceantin as unsuitable for applications where high antileukemic potency is required.

Antileukemic Activity
Head-to-head
Marginal activity vs. bruceantin (potent over 50–100× dosage range, µg/kg)
Reported in vivo model-response context: low antileukemic response.
P-388 leukemia mouse model
Antileukemic Cytotoxicity Quassinoid SAR

Lower Cytotoxicity in KB Cells vs. Bruceantin

A direct cytotoxicity comparison against KB cell culture revealed a substantial difference in potency. Bruceantin and other active quassinoids demonstrated activity (ED50) at 10⁻² - 10⁻³ µg/mL, whereas dehydrobruceantin and its analog dehydrobruceantarin showed activity only at 10⁻¹ µg/mL [1]. This represents an approximate 100-fold reduction in cytotoxic potency.

KB Cytotoxicity
Head-to-head
ED50 at 10⁻¹ µg/mL vs. bruceantin 10⁻²–10⁻³ µg/mL
Supports cytotoxicity endpoint differentiation; ~100-fold lower potency reported.
KB cell culture
Cytotoxicity KB cell line Quassinoid SAR

Anti-Tuberculosis Activity: Among Top Quassinoids

In a cross-study comparison of 56 quassinoids, dehydrobruceantin was identified as one of the four most potent compounds against M. tuberculosis, alongside shinjulactone K, ailanthone, and shinjudilactone [1]. This places it in the top tier of a broad panel, contrasting sharply with its weak antileukemic activity. While absolute activity was low (0-19% inhibition at tested concentrations), this data positions dehydrobruceantin as a valuable chemical probe for understanding anti-tubercular quassinoid structure-activity relationships.

Anti-TB Activity
Reported
Ranked among 4 most active out of 56 quassinoids tested
Supports anti-TB screening context and SAR probe selection.
Panel screen against M. tuberculosis
Anti-tuberculosis Mycobacterium tuberculosis Quassinoid SAR

Antitrypanosomal Potency: Impact of Dehydro A-Ring

A clear class-level inference can be drawn from a study on antitrypanosomal activity. While dehydrobruceantin was not directly tested, its close structural analogs dehydrobruceine A and dehydrobruceine B were found to be 2,100 and 900 times less active, respectively, than their non-dehydro counterparts, bruceine A and bruceine B [1]. This pattern strongly indicates that the dehydro A-ring, a feature shared by dehydrobruceantin, is a major determinant for a massive loss in antitrypanosomal potency.

Antitrypanosomal (Class)
Class-level
Predicted >900-fold less active than non-dehydro analogs
Class-level inference: dehydro A-ring markedly reduces antitrypanosomal potency.
Based on bruceine A/B analog data
Antitrypanosomal Trypanosoma evansi Quassinoid SAR

Structural Distinction: The Dehydro A-Ring

The defining structural feature of dehydrobruceantin and other 'dehydro' quassinoids is a 2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A-ring [1]. This is a unique structural motif among quassinoids and represents a clear chemical point of differentiation from major, more potent analogs like bruceantin and brusatol, which lack this diene system in the A-ring [2]. This structural difference is the underlying cause for its distinct biological activity profile.

A-ring Structure
Reported
2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A-ring
Confirms structural identity for quassinoid SAR and analytical reference.
Differentiates from bruceantin/brusatol
Structural Biology Quassinoid Chemistry Natural Product SAR

Dehydrobruceantin: Defined Research Applications


Anti-Tuberculosis Drug Discovery & Chemical Probes

Based on its identification as one of the most potent quassinoids against M. tuberculosis in a large panel screen [1], dehydrobruceantin is a high-priority starting point for medicinal chemistry campaigns targeting tuberculosis. Its unique structure-activity profile makes it an excellent probe for investigating the molecular targets of anti-tubercular quassinoids.

Negative Control for Antileukemic & Cytotoxicity Assays

Given its >90-fold reduction in antileukemic potency compared to bruceantin [1] and its ~100-fold lower cytotoxicity in KB cells [2], dehydrobruceantin serves as an ideal negative control or a tool to study the structural basis for the potent activity of other quassinoids. It can be used to validate assay specificity and differentiate target-mediated effects from general toxicity.

Structural Standard for Quassinoid Analysis

The unique 2-hydroxy-3-keto-4-methylcyclohexa-1,4-diene A-ring of dehydrobruceantin [1] makes it a valuable chemical standard for analytical chemistry. It is essential for the identification and quality control of dehydro-quassinoids in plant extracts and for reference in structure elucidation studies of novel analogs.

Quassinoid A-Ring SAR Studies

The stark contrast in activity between dehydrobruceantin and its non-dehydro analogs across multiple assays [1] makes it a cornerstone compound for SAR studies. Researchers can use dehydrobruceantin to precisely map the contribution of the A-ring diene system to the diverse biological activities of the quassinoid family, including its effects on anti-tubercular, antileukemic, and antiparasitic potency.

Application
Selection Property
Validation Focus
Anti-TB screening studies
Quassinoid A-ring specificity
Anti-TB panel ranking validation
Antileukemic negative control
Low antileukemic potency context
Cytotoxicity endpoint differentiation
Quassinoid analytical reference
Unique dehydro A-ring marker
Structural identity confirmation
A-ring SAR studies
Dehydro vs. non-dehydro activity mapping
Activity profile comparison across assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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